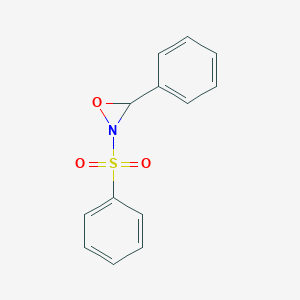

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-phenyloxaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-18(16,12-9-5-2-6-10-12)14-13(17-14)11-7-3-1-4-8-11/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHGVMIXRPGHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2N(O2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313234 | |

| Record name | 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63160-13-4 | |

| Record name | 3-Phenyl-2-(phenylsulfonyl)oxaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63160-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 268112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063160134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63160-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzenesulfonyl)-3-phenyloxaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (Davis Reagent)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis reagent. It is a powerful and versatile oxidizing agent widely employed in organic synthesis. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its primary applications, with a particular focus on the α-hydroxylation of carbonyl compounds (the Davis oxidation). Furthermore, this guide discusses the mechanism of its key reactions and its utility in the synthesis of complex molecules, including active pharmaceutical ingredients.

Introduction

This compound is a neutral, aprotic, and electrophilic oxidizing agent that has become an indispensable tool in modern organic chemistry.[1] Developed by Franklin A. Davis, this N-sulfonyloxaziridine is particularly valued for its ability to effect the chemoselective oxidation of a wide range of nucleophilic substrates under mild conditions.[1] Its stability as a white crystalline solid and its commercial availability have contributed to its widespread use in both academic and industrial research.[2] The reagent's primary application is the α-hydroxylation of enolates derived from ketones, esters, and amides, providing a direct route to valuable α-hydroxy carbonyl motifs present in numerous natural products and pharmaceuticals.[3][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁NO₃S | [3][5] |

| Molar Mass | 261.30 g/mol | [3] |

| Appearance | White solid powder | [2] |

| Melting Point | 96-97 °C | [6] |

| Boiling Point | 394.4 °C at 760 mmHg | [6] |

| Solubility | Soluble in dichloromethane (DCM), chloroform (CHCl₃), and tetrahydrofuran (THF). Insoluble in hexane, pentane, and water. | [2] |

| Storage | Store in a freezer at -20°C. Can be stored in a brown bottle in the refrigerator for years without noticeable decomposition. | [6] |

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ: 5.5 (s, 1H), 7.4 (s, 5H), 7.6-7.8 (m, 3H), 8.05 (br d, 2H, J = 7.1 Hz) | [7] |

| ¹³C NMR | Predicted values available | [8] |

| IR Spectroscopy | Data available through spectral databases | [8] |

| Mass Spectrometry | Monoisotopic Mass: 261.04596438945 Da | [8] |

Experimental Protocols

Synthesis of this compound

The most common and reliable method for the preparation of the Davis reagent is the oxidation of the corresponding N-sulfonylimine. The following protocol is adapted from a procedure published in Organic Syntheses.

Reaction Scheme:

Caption: Synthesis of the Davis Reagent.

Materials:

-

N-benzylidenebenzenesulfonamide

-

m-Chloroperoxybenzoic acid (m-CPBA) or Potassium peroxymonosulfate (Oxone®)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Pentane

Procedure:

-

Dissolution: Dissolve N-benzylidenebenzenesulfonamide in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Buffering: Add a saturated aqueous solution of sodium bicarbonate to the reaction mixture.

-

Oxidation: Cool the mixture in an ice bath and add a solution of m-CPBA or a slurry of Oxone® in water portion-wise, maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and pentane to yield this compound as a white crystalline solid. A typical yield is around 88%.[1]

α-Hydroxylation of a Ketone (Davis Oxidation)

The following is a general procedure for the α-hydroxylation of a ketone using the Davis reagent.

Reaction Workflow:

Caption: Experimental workflow for Davis oxidation.

Materials:

-

Ketone

-

Anhydrous tetrahydrofuran (THF)

-

Strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS))

-

This compound (Davis Reagent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: Dissolve the ketone in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. Add the base (e.g., NaHMDS or KHMDS) dropwise and stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Oxidation: To the cold enolate solution, add a solution of this compound in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure α-hydroxy ketone.

Reaction Mechanisms

The oxidizing power of this compound stems from the strained three-membered oxaziridine ring and the electrophilic nature of the oxygen atom.

Mechanism of α-Hydroxylation (Davis Oxidation):

The reaction proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine.[9] This occurs in a bimolecular nucleophilic substitution (SN2) fashion.[9] The subsequent collapse of the resulting intermediate yields the α-hydroxy carbonyl compound and a sulfinimine byproduct.

Caption: Mechanism of the Davis Oxidation.

Applications in Drug Development and Total Synthesis

The ability to introduce a hydroxyl group stereoselectively at the α-position to a carbonyl group is a crucial transformation in the synthesis of many complex and biologically active molecules.

-

Total Synthesis of Natural Products: The Davis oxidation has been a key step in the total synthesis of numerous natural products. For instance, it was employed in the synthesis of the potent anticancer agent Taxol.[10] It has also been utilized in the synthesis of (+)-jiadifenin, a neurotrophic modulator.[10]

-

Pharmaceutical Synthesis: The α-hydroxy carbonyl moiety is a common structural feature in many pharmaceutical drugs. The Davis reagent and its chiral analogues have been instrumental in the synthesis of various drug candidates and approved medicines. For example, a racemic version of an N-sulfonyloxaziridine was used in the synthesis of a key fragment of Telaprevir , a protease inhibitor used for the treatment of hepatitis C. This highlights the industrial applicability of this methodology. The use of chiral N-sulfonyloxaziridines allows for the asymmetric synthesis of chiral α-hydroxy carbonyl compounds, which is of paramount importance in the development of single-enantiomer drugs.

Safety and Handling

This compound is a stable solid at room temperature. However, it is recommended to store it in a refrigerator or freezer for long-term stability.[6] As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly effective and versatile reagent for the oxidation of various nucleophiles. Its primary utility in the α-hydroxylation of carbonyl compounds has made it an invaluable tool for organic chemists in both academic and industrial settings. The operational simplicity of the Davis oxidation, coupled with the ability to achieve high stereoselectivity using chiral variants, ensures its continued importance in the synthesis of complex molecules with significant biological and pharmaceutical applications. This guide provides the essential technical information for researchers and drug development professionals to effectively and safely utilize this powerful synthetic tool.

References

- 1. This compound | 63160-13-4 [chemicalbook.com]

- 2. Davis reagent - Enamine [enamine.net]

- 3. Davis reagent - Wikipedia [en.wikipedia.org]

- 4. Oxaziridine - Wikipedia [en.wikipedia.org]

- 5. guidechem.com [guidechem.com]

- 6. m.molbase.com [m.molbase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Davis-Oxaziridin [internetchemie.info]

- 9. Davis Oxidation [organic-chemistry.org]

- 10. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Synthesis of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as Davis' oxaziridine, is a stable, neutral, and aprotic oxidizing agent widely utilized in organic synthesis.[1][2] Its significance lies in its ability to act as an electrophilic oxygen transfer agent for a variety of nucleophilic substrates, including the α-hydroxylation of enolates, oxidation of sulfides to sulfoxides, and epoxidation of alkenes.[3][4] This technical guide provides an in-depth overview of the primary synthetic routes to this versatile reagent, focusing on experimental protocols, quantitative data, and reaction mechanisms.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the oxidation of its corresponding N-sulfonylimine precursor, N-benzylidenebenzenesulfonamide.[5] This transformation can be accomplished using various oxidizing agents, with the most common and effective methods detailed below.

General Reaction Scheme:

Caption: General synthesis of this compound.

Key Synthetic Methods and Quantitative Data

The selection of the oxidizing agent and reaction conditions significantly impacts the yield and purity of the final product. The following tables summarize the quantitative data for the most prevalent synthetic methods.

Table 1: Synthesis via m-Chloroperbenzoic Acid (mCPBA) Oxidation

| Parameter | Value | Reference |

| Starting Material | N-benzylidenebenzenesulfonamide | [3] |

| Oxidizing Agent | 85% m-Chloroperbenzoic Acid (mCPBA) | [3] |

| Solvent | Chloroform | [3] |

| Other Reagents | Saturated aq. Sodium Bicarbonate, Benzyltriethylammonium chloride | [3] |

| Temperature | 0-5 °C | [3] |

| Reaction Time | Not specified, dropwise addition | [3] |

| Yield | 88% | [1][3] |

| Melting Point | 92-94 °C | [2] |

Table 2: Synthesis via Potassium Monoperoxysulfate (Oxone®) Oxidation

| Parameter | Value | Reference |

| Starting Material | N-benzylidenebenzenesulfonamide | [1] |

| Oxidizing Agent | Potassium Monoperoxysulfate (Oxone®) | [1] |

| Solvent | Not specified | [1] |

| Other Reagents | Not specified | [1] |

| Temperature | Not specified | [1] |

| Reaction Time | Not specified | [1] |

| Yield | High (exact value not specified) | [1] |

| Melting Point | Not specified | [1] |

Table 3: Synthesis via Sodium Hypochlorite (NaOCl) Oxidation

| Parameter | Value | Reference |

| Starting Material | N-sulfonylimine (e.g., N-tosylimine from benzaldehyde) | [5][6] |

| Oxidizing Agent | Aqueous Sodium Hypochlorite (NaOCl) or NaOCl·5H₂O | [5][6] |

| Solvent | Acetonitrile | [5][6] |

| Other Reagents | Basic conditions (pH 13) | [6] |

| Temperature | 0 °C to room temperature | [5] |

| Reaction Time | 30 minutes | [5] |

| Yield | Up to 90% | [5][7] |

| Melting Point | Not specified | [5][6] |

Experimental Protocols

Protocol 1: Synthesis using m-Chloroperbenzoic Acid (mCPBA)

This procedure is adapted from a well-established method for the synthesis of trans-2-sulfonyloxaziridines.[3]

1. Reaction Setup:

-

A 5-L, three-necked flask is equipped with a mechanical stirrer and a 500-mL pressure-equalizing addition funnel.

-

To the flask, add 500 mL of saturated aqueous sodium bicarbonate solution, 12.5 g (0.055 mol) of benzyltriethylammonium chloride (BTEAC), and a solution of 122.5 g (0.50 mol) of N-benzylidenebenzenesulfonamide in 380 mL of chloroform.

2. Oxidation:

-

The reaction mixture is stirred vigorously and cooled to 0–5 °C in an ice bath.

-

A solution of 111.6 g (0.55 mol) of 85% m-chloroperoxybenzoic acid (mCPBA) dissolved in 1000 mL of chloroform is added dropwise from the addition funnel.

3. Work-up and Isolation:

-

After the addition is complete, the layers are separated.

-

The organic layer is washed sequentially with a 10% sodium bicarbonate solution (if excess mCPBA is used) and a saturated sodium chloride solution.

-

The organic layer is dried over anhydrous potassium carbonate for a short period.

-

The solvent is removed under reduced pressure.

4. Purification:

-

The resulting white crystalline oxaziridine is cooled in a refrigerator overnight.

-

The product is collected by filtration, washed with pentane, and air-dried. A yield of approximately 83.5 g is expected in the first crop.

-

The mother liquor can be concentrated to obtain a second crop of the product. The combined yield is approximately 88%.[3]

Protocol 2: Synthesis using Sodium Hypochlorite (NaOCl)

This catalyst-free method offers an environmentally friendly alternative using a common and inexpensive oxidant.[5][6]

1. Reaction Setup:

-

In a suitable reaction vessel, dissolve the N-sulfonylimine (1.0 mmol) in acetonitrile.

2. Oxidation:

-

Add aqueous sodium hypochlorite (12%, 6 equivalents) to the solution. It is crucial that the NaOCl solution is strongly basic (pH 13) to achieve high yields.[6] The use of stable, crystalline sodium hypochlorite pentahydrate (NaOCl·5H₂O) is recommended for reproducibility.[6]

-

The reaction is typically stirred at a temperature ranging from 0 °C to room temperature for 30 minutes.[5]

3. Work-up and Isolation:

-

The reaction mixture is then subjected to a standard aqueous work-up.

-

The product is extracted with an organic solvent.

-

The organic layer is dried and the solvent is evaporated to yield the crude product.

4. Purification:

-

The crude product can be further purified by chromatography or recrystallization if necessary. Yields of up to 90% have been reported with this method.[5]

Reaction Mechanisms

The formation of the oxaziridine ring proceeds through different mechanisms depending on the oxidizing agent employed.

Mechanism with Peracids (e.g., mCPBA)

The oxidation of the N-sulfonylimine with a peracid is believed to proceed via a Baeyer-Villiger type mechanism, resulting in the formation of the trans-oxaziridine exclusively.[1][3]

Caption: Baeyer-Villiger type oxidation mechanism.

Mechanism with Sodium Hypochlorite

A plausible mechanism for the reaction with sodium hypochlorite involves the nucleophilic attack of the hypochlorite anion on the imine carbon, followed by an intramolecular cyclization.[6]

Caption: Proposed mechanism with sodium hypochlorite.

Conclusion

The synthesis of this compound can be effectively achieved through the oxidation of N-benzylidenebenzenesulfonamide using various oxidizing agents. The choice of method may depend on factors such as desired yield, scalability, cost, and environmental considerations. The mCPBA method is a classic and high-yielding approach, while the sodium hypochlorite method presents a more recent, catalyst-free, and environmentally benign alternative. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. This compound | 63160-13-4 [chemicalbook.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Davis Oxidation [organic-chemistry.org]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis reagent, is a powerful and versatile electrophilic oxidizing agent renowned for its efficacy in the α-hydroxylation of carbonyl compounds.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this N-sulfonyloxaziridine, detailing its synthesis, primary oxidative pathways, and applications in organic synthesis. The document includes structured quantitative data, detailed experimental protocols, and visualizations of key mechanistic and procedural workflows to serve as a vital resource for researchers in chemistry and drug development.

Introduction

N-sulfonyloxaziridines, particularly this compound, are a class of stable, aprotic, and neutral oxidizing agents that offer high selectivity in various chemical transformations.[4][5] Developed by Franklin A. Davis and his colleagues, these reagents have become indispensable tools for the stereoselective introduction of oxygen and, in some cases, nitrogen functionalities into a wide range of nucleophilic substrates.[6] Their reactivity stems from the strained three-membered oxaziridine ring and the electron-withdrawing phenylsulfonyl group, which activates the oxygen atom for electrophilic attack.[4] This guide focuses on the fundamental mechanisms that govern the reactivity of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the corresponding N-sulfonylimine, followed by its oxidation.[7][8]

Synthesis of N-Benzylidenebenzenesulfonamide (Precursor)

The precursor, N-benzylidenebenzenesulfonamide, is typically synthesized through the condensation of benzaldehyde and benzenesulfonamide.

Oxidation to this compound

The synthesized N-sulfonylimine is then oxidized to form the oxaziridine ring. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) under buffered, biphasic conditions.[9]

References

- 1. Davis reagent - Wikipedia [en.wikipedia.org]

- 2. Davis oxidation - Wikipedia [en.wikipedia.org]

- 3. Davis Oxidation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Davis Reagent: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Davis reagent, known formally as 2-(phenylsulfonyl)-3-phenyloxaziridine, is a powerful and versatile oxidizing agent widely employed in modern organic synthesis.[1][2] Since its development, it has become an indispensable tool for the stereoselective introduction of oxygen into a variety of organic molecules, most notably in the α-hydroxylation of carbonyl compounds.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of Davis reagent, detailed experimental protocols for its synthesis and key applications, and a discussion of its reactivity and reaction mechanisms.

Core Physical and Chemical Properties

Davis reagent is a stable, white crystalline solid at room temperature.[2][5] Its stability, however, is not indefinite, and there are reports of exothermic decomposition after prolonged storage at room temperature, necessitating storage at low temperatures, typically in a freezer.[5][6] The reagent is soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform (CHCl3), and tetrahydrofuran (THF), but it is insoluble in non-polar solvents like hexane and pentane, as well as in water.[2]

A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(Benzenesulfonyl)-3-phenyloxaziridine | [1] |

| Synonyms | (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis oxaziridine | [2][5] |

| Molecular Formula | C₁₃H₁₁NO₃S | [1] |

| Molecular Weight | 261.30 g/mol | [1] |

| Appearance | White crystalline solid | [2][5] |

| Melting Point | 92–94 °C (as synthesized), 95–95.5 °C (recrystallized), 96-97 °C | [5][7] |

| Boiling Point | 394.4 °C at 760 mmHg | [7] |

| Solubility | Soluble in DCM, CHCl₃, THF; Insoluble in hexane, pentane, water | [2] |

| Stability | Stable under recommended storage conditions; exothermic decomposition reported after 2 weeks at room temperature. | [5] |

| Storage | Store in a cool, dry, well-ventilated place; long-term storage at -20°C is recommended. | [6] |

Synthesis of Davis Reagent

The most common and reliable method for the synthesis of Davis reagent involves the oxidation of the corresponding N-sulfonylimine, specifically N-benzylidenebenzenesulfonamide. A detailed protocol, adapted from Organic Syntheses, is provided below.[5]

Experimental Protocol: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine

Materials:

-

N-Benzylidenebenzenesulfonamide

-

m-Chloroperoxybenzoic acid (mCPBA, 85%)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Benzyltriethylammonium chloride (BTEAC)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Pentane

Procedure:

-

Reaction Setup: A 5-liter, three-necked flask is equipped with a mechanical stirrer and a 500-mL pressure-equalizing addition funnel.

-

Initial Mixture: To the flask, add 500 mL of saturated aqueous NaHCO₃ solution, 12.5 g (0.055 mol) of BTEAC, and a solution of 122.5 g (0.50 mol) of N-benzylidenebenzenesulfonamide in 380 mL of chloroform.

-

Addition of Oxidant: The reaction mixture is stirred vigorously and cooled to 0–5 °C in an ice bath. A solution of 111.6 g (0.55 mol) of 85% mCPBA in 1000 mL of chloroform is added dropwise from the addition funnel.

-

Work-up: After the addition is complete, the layers are separated. The organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and saturated aqueous sodium chloride solution. The organic layer is then dried over anhydrous K₂CO₃.

-

Isolation and Purification: The chloroform is removed under reduced pressure to yield the crude product. The solid residue is triturated with pentane to afford a white crystalline solid. The product can be further purified by recrystallization from ethyl acetate to yield colorless crystals.[5]

Yield: 88%[5]

Key Applications and Experimental Protocols

The primary application of Davis reagent is the α-hydroxylation of enolates derived from ketones, esters, and amides, a transformation known as the Davis oxidation.[4][8] It is also widely used for the oxidation of various other functional groups.

α-Hydroxylation of Enolates (Davis Oxidation)

The Davis oxidation provides a reliable method for the synthesis of α-hydroxy carbonyl compounds, which are important building blocks in organic synthesis.[9] The reaction proceeds through the nucleophilic attack of an enolate on the electrophilic oxygen atom of the oxaziridine ring.[4]

Mechanism of the Davis Oxidation.

Experimental Protocol: General Procedure for α-Hydroxylation of a Ketone

Materials:

-

Ketone

-

Aprotic solvent (e.g., THF)

-

Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS))

-

Davis reagent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Enolate Formation: A solution of the ketone in a dry, aprotic solvent such as THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong base (e.g., LDA or NaHMDS) is then added dropwise to generate the corresponding enolate.

-

Oxidation: A solution of Davis reagent in the same solvent is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC).

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-hydroxy ketone.

Other Important Applications

Beyond enolate hydroxylation, Davis reagent is a valuable reagent for a range of other oxidative transformations:

-

Oxidation of Sulfides and Selenides: It selectively oxidizes sulfides to sulfoxides and selenides to selenoxides without over-oxidation to the corresponding sulfones and selenones.[2][8]

-

Epoxidation of Alkenes: Davis reagent can be used for the epoxidation of certain alkenes.[8]

-

Oxidation of Amines: It facilitates the oxidation of amines to hydroxylamines and amine oxides.[8]

-

Oxidation of Thiolates: Thiolates can be oxidized to sulfinates using Davis reagent.[10]

References

- 1. Davis reagent - Wikipedia [en.wikipedia.org]

- 2. Davis reagent - Enamine [enamine.net]

- 3. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Davis Oxidation [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine | 63160-13-4 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. Davis oxidation - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

An In-depth Technical Guide to 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (Davis Reagent)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, a powerful oxidizing agent commonly known as the Davis reagent. This document details its chemical structure, properties, synthesis, and key applications in organic synthesis, with a particular focus on its role in the α-hydroxylation of carbonyl compounds. Detailed experimental protocols, quantitative data on reaction yields and stereoselectivity, and visualizations of reaction mechanisms and workflows are presented to support its practical application in research and development.

Introduction

This compound, also known as 2-(Benzenesulfonyl)-3-phenyloxaziridine or the Davis reagent, is a neutral, aprotic, and electrophilic oxidizing agent widely employed in organic synthesis.[1][2] Its remarkable stability compared to other oxaziridines and its high selectivity make it an invaluable tool for the introduction of an oxygen atom into a variety of nucleophilic substrates.[3] Developed by Franklin A. Davis, this reagent is particularly renowned for the α-hydroxylation of enolates derived from ketones, esters, and amides, a transformation now famously known as the Davis oxidation.[2] This guide will delve into the technical aspects of this reagent, providing the necessary information for its effective and safe use in a laboratory setting.

Chemical Structure and Properties

The core of this compound features a strained three-membered oxaziridine ring, which is responsible for its reactivity. The phenyl and phenylsulfonyl groups attached to the ring contribute to its stability and influence its reactivity and selectivity.

Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 63160-13-4 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃S | [4] |

| Molecular Weight | 261.3 g/mol | [4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 92-94 °C | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, THF; Insoluble in hexane, pentane, and water. | [3] |

| Storage | Can be stored in a brown bottle in the refrigerator for years without noticeable decomposition. Storage at room temperature for long periods is potentially hazardous. | [1] |

Synthesis of this compound

The Davis reagent can be readily prepared on a large scale. A common and efficient method involves the oxidation of N-benzylidenebenzenesulfonamide.[1]

Synthesis Workflow

Workflow for the Synthesis of the Davis Reagent

Experimental Protocol for Synthesis

This protocol is adapted from Organic Syntheses.[5]

A. N-Benzylidenebenzenesulfonamide:

-

To a 3-L, one-necked, round-bottomed flask equipped with a mechanical stirrer, Dean-Stark water separator, and a condenser, add 150 g of Linde 5A powdered molecular sieves, 2.0 g of Amberlyst 15 ion-exchange resin, 157 g of benzenesulfonamide, 1650 mL of dry toluene, and 107.5 g of freshly distilled benzaldehyde.

-

Heat the mixture to reflux with stirring under an argon atmosphere.

-

Periodically remove the separated water and continue refluxing until water separation ceases (approximately 16 hours).

-

Cool the reaction mixture to room temperature and filter to remove insoluble materials.

-

Wash the residue with toluene and combine the filtrates.

-

Remove the solvent under reduced pressure to yield N-benzylidenebenzenesulfonamide, which can be used in the next step without further purification.

B. (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine:

-

Equip a 5-L, three-necked flask with a mechanical stirrer and a pressure-equalizing addition funnel.

-

Add 500 mL of saturated aqueous sodium bicarbonate solution, 12.5 g of benzyltriethylammonium chloride (BTEAC), and 122.5 g of N-benzylidenebenzenesulfonamide dissolved in 380 mL of chloroform to the flask.[5]

-

Stir the mixture vigorously in an ice bath at 0–5°C.

-

Add a solution of 111.6 g of 85% m-chloroperoxybenzoic acid (mCPBA) dissolved in 1000 mL of chloroform dropwise.[5]

-

After the addition is complete, continue stirring at 0–5°C for a specified time, monitoring the reaction by TLC.

-

Separate the organic layer, wash it with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization to afford the white crystalline oxaziridine. The combined yield is reported to be around 88%.[1][5]

Applications in Organic Synthesis

The Davis reagent is a versatile oxidizing agent with a broad range of applications.

α-Hydroxylation of Carbonyl Compounds (Davis Oxidation)

The most prominent application of this compound is the α-hydroxylation of ketones, esters, and amides via their enolates.[2] This reaction provides a direct route to α-hydroxy carbonyl compounds, which are important building blocks in the synthesis of many natural products and pharmaceuticals.

Mechanism of Davis Oxidation:

Mechanism of the Davis Oxidation

Table 2: α-Hydroxylation of Ketone and Ester Enolates

| Substrate | Base | Product | Yield (%) | Reference |

| 1-Tetralone | NaHMDS | 2-Hydroxy-1-tetralone | 85 | [6] |

| Propiophenone | LDA | 2-Hydroxypropiophenone | 78 | [6] |

| Cyclohexanone | KHMDS | 2-Hydroxycyclohexanone | 92 | [6] |

| Methyl 2-phenylpropanoate | LDA | Methyl 2-hydroxy-2-phenylpropanoate | 88 | [6] |

| Ethyl cyclohexanecarboxylate | LDA | Ethyl 1-hydroxycyclohexanecarboxylate | 90 | [6] |

Oxidation of Sulfides

The Davis reagent selectively oxidizes sulfides to sulfoxides without significant over-oxidation to the corresponding sulfones.[3] This transformation is particularly valuable for the synthesis of chiral sulfoxides when a chiral version of the oxaziridine is employed.

Table 3: Oxidation of Sulfides to Sulfoxides

| Substrate | Product | Yield (%) | Reference |

| Thioanisole | Methyl phenyl sulfoxide | >95 | [3] |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 98 | [3] |

| Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | 97 | [3] |

Experimental Protocol for Sulfide Oxidation: A general procedure involves dissolving the sulfide in a suitable solvent, such as chloroform or dichloromethane, and adding one equivalent of the Davis reagent at room temperature. The reaction is typically fast and can be monitored by TLC. After completion, the solvent is removed, and the product is purified by chromatography.

Other Applications

-

Oxidation of Amines: Secondary amines can be oxidized to hydroxylamines.[7]

-

Epoxidation of Alkenes: While less common, the Davis reagent can be used for the epoxidation of certain alkenes.[2]

-

Asymmetric Oxidations: Chiral N-sulfonyloxaziridines, derived from chiral sulfonamides, are effective reagents for asymmetric oxidations, leading to chiral α-hydroxy carbonyl compounds, sulfoxides, and epoxides with varying degrees of enantioselectivity.[5]

Table 4: Asymmetric Oxidations using Chiral N-Sulfonyloxaziridines

| Substrate | Chiral Oxaziridine | Product | Yield (%) | ee (%) | Reference |

| Propiophenone enolate | Camphorsulfonyl-derived | (R)-2-Hydroxypropiophenone | 85 | 95 | [5] |

| Thioanisole | Camphorsulfonyl-derived | (R)-Methyl phenyl sulfoxide | 92 | 88 | [5] |

| Styrene | Chiral sulfonamide-derived | (R)-Styrene oxide | 75 | 60 | [5] |

Safety Considerations

While this compound is relatively stable, it is an oxidizing agent and should be handled with care. It is recommended to store it in a refrigerator and avoid prolonged storage at room temperature, which could be potentially hazardous.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed.

Conclusion

This compound is a highly effective and versatile oxidizing agent with significant applications in modern organic synthesis. Its ability to perform selective oxidations, particularly the α-hydroxylation of carbonyl compounds, makes it an indispensable tool for chemists in academia and industry. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental information to facilitate its use in the laboratory.

References

- 1. This compound | 63160-13-4 [chemicalbook.com]

- 2. Davis oxidation - Wikipedia [en.wikipedia.org]

- 3. Davis reagent - Enamine [enamine.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

The Advent of N-Sulfonyloxaziridines: A Technical Guide to Their Discovery and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of N-sulfonyloxaziridines, a class of powerful and versatile oxidizing agents. Tailored for researchers, scientists, and professionals in drug development, this document details the key scientific breakthroughs, provides in-depth experimental protocols for their preparation, and presents quantitative data to facilitate their application in modern organic synthesis.

A Historical Perspective: The Dawn of a New Oxidizing Agent

The story of N-sulfonyloxaziridines is largely the story of Professor Franklin A. Davis and his research group. Prior to their work, existing oxaziridines were typically N-alkyl or N-aryl substituted, which limited their stability and synthetic utility. The breakthrough came in the late 1970s and early 1980s with the introduction of the electron-withdrawing sulfonyl group on the nitrogen atom.[1] This modification dramatically increased the stability of the oxaziridine ring and established them as highly effective, electrophilic oxygen transfer agents.[1][2] These compounds, now ubiquitously known as "Davis' oxaziridines" or "Davis reagents," have become indispensable tools in organic chemistry.[3]

A pivotal development in the history of these reagents was the introduction of chiral, non-racemic versions. By incorporating a chiral backbone, typically derived from camphor, Davis and his team developed N-sulfonyloxaziridines that could achieve asymmetric hydroxylations of prochiral enolates with high levels of stereocontrol.[4] This opened up new avenues for the enantioselective synthesis of complex molecules, including natural products.[1]

The logical progression of the discovery and development of N-sulfonyloxaziridines can be visualized as follows:

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, a versatile oxidizing agent commonly known as Davis's reagent. The information is curated to support research and development activities in organic synthesis and drug discovery.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: Physical and Molecular Properties

| Property | Value |

| CAS Number | 63160-13-4[1][2] |

| Molecular Formula | C₁₃H₁₁NO₃S[3][4] |

| Molecular Weight | 261.3 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point | 92–94 °C |

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | br d | 2H | Aromatic protons (ortho to SO₂) |

| 7.6–7.8 | m | 3H | Aromatic protons |

| 7.4 | s | 5H | Phenyl group protons |

| 5.5 | s | 1H | Oxaziridine ring proton |

Table 3: Spectroscopic Data (Predicted/Typical)

| Spectroscopic Technique | Characteristic Peaks/Values |

| ¹³C NMR (Predicted) | Aromatic carbons: ~125-140 ppm; Oxaziridine carbon: ~70-80 ppm |

| Infrared (IR) | ~1370-1335 cm⁻¹ (S=O stretch, asymmetric); ~1190-1160 cm⁻¹ (S=O stretch, symmetric); Additional peaks corresponding to aromatic C-H and C=C bonds. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 261.04596 (monoisotopic mass)[4] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of N-sulfonyloxaziridines.

Materials:

-

N-benzylidenebenzenesulfonamide

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Chloroform

-

Saturated aqueous sodium bicarbonate solution

-

Benzyltriethylammonium chloride (BTEAC)

-

Pentane

-

Anhydrous sodium sulfate

-

5-L three-necked flask equipped with a mechanical stirrer and a 500-mL pressure-equalizing addition funnel

-

Ice bath

Procedure:

-

In the 5-L flask, combine 500 mL of a saturated aqueous sodium bicarbonate solution, 12.5 g of benzyltriethylammonium chloride, and a solution of 122.5 g of N-benzylidenebenzenesulfonamide in 380 mL of chloroform.

-

Cool the vigorously stirred mixture to 0–5 °C using an ice bath.

-

Slowly add a solution of 111.6 g of 85% m-chloroperoxybenzoic acid in 1000 mL of chloroform dropwise from the addition funnel over a period of approximately 2 hours.

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 3 hours.

-

Separate the organic layer and wash it sequentially with 500 mL of a 10% aqueous sodium bisulfite solution, 500 mL of saturated aqueous sodium bicarbonate solution, and 500 mL of a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to a volume of about 800 mL.

-

Add 400 mL of pentane to the concentrated solution and cool it in a refrigerator overnight.

-

Collect the resulting white crystalline product by filtration, wash with 200 mL of pentane, and air-dry. A typical yield is around 88%.

Spectroscopic Analysis Protocols

The following are general procedures that can be adapted for the spectroscopic characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.[5]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" using the deuterium signal from the solvent. The magnetic field is then "shimmed" to optimize its homogeneity.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically run. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Key parameters to set include the number of scans, spectral width, and relaxation delay.

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] Press this mixture into a thin, transparent pellet using a hydraulic press.[6]

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the infrared spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionization: The sample molecules are ionized. A common method for organic molecules is Electron Ionization (EI), where a high-energy electron beam is used to knock an electron from the molecule, creating a molecular ion (M⁺).

-

Mass Analysis: The ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value.

Visualizations

The following diagrams illustrate the synthesis workflow of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. This compound | 63160-13-4 [sigmaaldrich.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Synthonix, Inc > Synthons > 63160-13-4 | this compound [synthonix.com]

- 4. guidechem.com [guidechem.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. drawellanalytical.com [drawellanalytical.com]

In-Depth Technical Guide: Thermal Stability of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as Davis' oxaziridine, is a widely utilized reagent in organic synthesis. It serves as a neutral, aprotic, and electrophilic oxidizing agent for the chemoselective oxidation of various nucleophilic substrates.[1][2] Despite its synthetic utility, a significant concern associated with this compound is its thermal instability. Reports of exothermic decomposition underscore the importance of understanding its thermal properties for safe handling, storage, and application.[3] This technical guide provides a comprehensive overview of the current knowledge regarding the thermal stability of this compound.

Thermal Hazards and Stability Overview

This compound is known to be thermally sensitive and can undergo energetic exothermic decomposition. Several sources explicitly warn against storing the compound at room temperature for prolonged periods, as this can be hazardous.[2] An incident reported at Pfizer Global Research & Development involved the exothermic decomposition of a one-kilogram batch stored in a plastic container within a freezer. It is believed that the container had been at room temperature for an unknown duration before being returned to the freezer, which may have initiated the decomposition.[3] This incident highlights the potential for auto-catalytic or accelerated decomposition once initiated.

Nitro-substituted analogs of Davis' oxaziridine are reported to be more thermally stable and are recommended for reactions requiring elevated temperatures.[2]

Data Presentation: Thermal Stability Parameters

The following tables summarize the available qualitative and quantitative data on the thermal stability of this compound. It is important to note that detailed quantitative data from thermal analyses (DSC, TGA, ARC) are not widely published.

Table 1: Qualitative Thermal Stability Information

| Parameter | Observation | Source |

| Storage at Room Temperature | Potentially hazardous; exothermic decomposition reported after as little as two weeks. | [3][4] |

| Recommended Storage | Freezer at -10 °C to -20 °C. Can be stored for years in a brown bottle in a refrigerator without noticeable decomposition. | [2][3] |

| Decomposition Characteristics | Exothermic. A slow, low-energy reaction followed by a very rapid, high-energy reaction has been described based on DSC and ARC data. | [3] |

| Decomposition Products | Hazardous decomposition products may include carbon oxides, nitrogen oxides, and sulfur oxides. |

Table 2: Quantitative Thermal Analysis Data

| Analysis Method | Parameter | Value | Source |

| DSC | Onset Temperature (°C) | Data not available in reviewed literature | - |

| Peak Temperature (°C) | Data not available in reviewed literature | - | |

| Enthalpy of Decomposition (J/g) | Data not available in reviewed literature | - | |

| TGA | Onset of Mass Loss (°C) | Data not available in reviewed literature | - |

| Major Mass Loss Steps | Data not available in reviewed literature | - | |

| ARC | Onset Temperature (°C) | Data not available in reviewed literature | - |

| Adiabatic Temperature Rise (°C) | Data not available in reviewed literature | - | |

| Maximum Self-Heat Rate (°C/min) | Data not available in reviewed literature | - |

Note: The absence of specific values in Table 2 highlights a significant data gap in the publicly available scientific literature. Researchers are strongly encouraged to perform their own thermal analysis under controlled conditions before using this reagent on a large scale.

Postulated Thermal Decomposition Pathway

The thermal decomposition of N-sulfonyloxaziridines is postulated to proceed through the formation of unstable N-sulfonyl nitrone intermediates.[5] These highly reactive species have not been trapped via dipolar cycloaddition reactions, suggesting their transient nature. The likely overall transformation involves the rearrangement of the oxaziridine ring.

References

Reactivity of Davis Reagent with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonyloxaziridines, particularly 2-(phenylsulfonyl)-3-phenyloxaziridine, commonly known as the Davis reagent, have emerged as powerful and versatile oxidizing agents in modern organic synthesis.[1][2] Their stability, ease of handling, and high reactivity towards a wide range of nucleophiles make them indispensable tools for the stereoselective introduction of oxygen and other functionalities. This technical guide provides a comprehensive overview of the reactivity of the Davis reagent with various nucleophiles, focusing on quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the effective application of this reagent in their synthetic endeavors.

Core Reactivity and Mechanism

The reactivity of the Davis reagent is centered around the electrophilic oxygen atom of the strained three-membered oxaziridine ring. The electron-withdrawing N-sulfonyl group enhances the electrophilicity of this oxygen, making it susceptible to attack by a wide array of nucleophiles.[3] The general reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the oxygen atom, leading to the transfer of the oxygen and the formation of a sulfinimine byproduct.[2]

Reactivity with Various Nucleophiles

The Davis reagent exhibits broad reactivity with a diverse range of nucleophilic substrates. The following sections detail its reactions with key classes of nucleophiles, supported by quantitative data and experimental protocols.

Enolates (Carbon Nucleophiles)

The α-hydroxylation of carbonyl compounds is one of the most prominent applications of the Davis reagent.[2] In the presence of a suitable base, ketones, esters, and amides form enolates, which then act as carbon nucleophiles, attacking the electrophilic oxygen of the Davis reagent to yield α-hydroxy carbonyl compounds.[1][2]

General Reaction Scheme:

| Carbonyl Compound | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| 2-Methyl-1-tetralone | NaHMDS | THF | -78 | 85 | 90% de | [4] |

| Propiophenone | LDA | THF | -78 | 92 | - | [5] |

| Ethyl 2-methylpropanoate | LDA | THF | -78 | 88 | - | [5] |

| N,N-Dimethylpropanamide | LDA | THF | -78 | 75 | - | [1] |

| 2-Ethyl-5,8-dimethoxy-1-tetralone | LiHMDS | THF | -78 | - | 93-94% ee | [6] |

This protocol is a representative procedure for the asymmetric α-hydroxylation of a ketone using a chiral Davis reagent, such as (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine.

Materials:

-

Ketone (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Lithium Hexamethyldisilazide (LiHMDS) (1.1 mmol, 1.0 M solution in THF)

-

(+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine (1.2 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the ketone (1.0 mmol) in anhydrous THF (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the LiHMDS solution (1.1 mmol) dropwise to the ketone solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

In a separate flame-dried flask, dissolve the chiral Davis reagent (1.2 mmol) in anhydrous THF (5 mL).

-

Add the solution of the Davis reagent to the enolate solution at -78 °C via cannula.

-

Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the desired α-hydroxy ketone.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Thiolates and Sulfides (Sulfur Nucleophiles)

The Davis reagent is highly effective for the oxidation of sulfur-containing compounds. It selectively oxidizes sulfides to sulfoxides without over-oxidation to sulfones.[7] Thiolates are readily oxidized to sulfinates, which can be subsequently alkylated to afford sulfones in high yields.[8]

General Reaction Schemes:

-

Sulfide Oxidation: R-S-R' + Davis Reagent → R-S(=O)-R'

-

Thiolate Oxidation: R-S⁻ + 2 Davis Reagent → R-SO₂⁻ --(R'-X)--> R-SO₂-R'

| Thiol | Alkylating Agent | Yield (%) | Reference |

| Thiophenol | Ethyl iodide | 85 | [8] |

| 4-Methylthiophenol | Methyl iodide | 91 | [8] |

| 4-Chlorothiophenol | Benzyl bromide | 88 | [8] |

| 2-Naphthalenethiol | Allyl bromide | 82 | [8] |

| 4-(Ethylthio)thiophenol | Ethyl iodide | 71 | [8] |

This procedure describes the two-step, one-pot synthesis of a sulfone from a thiol via oxidation with the Davis reagent followed by alkylation.

Materials:

-

Thiol (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

n-Butyllithium (1.1 mmol, 2.5 M solution in hexanes)

-

Davis Reagent (2.2 mmol)

-

Alkylating agent (e.g., alkyl halide) (1.2 mmol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve the thiol (1.0 mmol) in anhydrous THF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 mmol) dropwise to form the thiolate.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve the Davis reagent (2.2 mmol) in anhydrous THF (5 mL).

-

Add the Davis reagent solution to the thiolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Add the alkylating agent (1.2 mmol) to the reaction mixture and stir at room temperature overnight.

-

Quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the sulfone.

Selenides (Selenium Nucleophiles)

Similar to sulfides, selenides are oxidized by the Davis reagent to the corresponding selenoxides.[2] Chiral Davis reagents have been employed for the asymmetric oxidation of prochiral selenides, affording optically active selenoxides.[9]

| Selenide | Chiral Davis Reagent | Solvent | Temperature (°C) | ee (%) | Reference |

| Methyl phenyl selenide | (+)-[(Camphorylsulfonyl)]oxaziridine | CCl₄ | 20 | 9 | [9] |

| Methyl phenyl selenide | N-(Phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine | CCl₄ | 20 | >90 | [9] |

| Ethyl phenyl selenide | N-(Phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine | CCl₄ | 20 | >90 | [9] |

Amines and Amides (Nitrogen Nucleophiles)

The Davis reagent can oxidize amines to hydroxylamines and amine oxides.[2] Secondary amines are typically oxidized to hydroxylamines.[10]

Alkenes (π-Nucleophiles)

Alkenes can be epoxidized by the Davis reagent, although this reaction often requires elevated temperatures.[10] The reaction proceeds with syn-stereoselectivity.

Visualizations

Reaction Pathway for α-Hydroxylation of a Ketone

References

- 1. Davis Oxidation [organic-chemistry.org]

- 2. Davis oxidation - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Davis reagent - Enamine [enamine.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on Computational Studies of N-Sulfonyloxaziridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonyloxaziridines, often referred to as Davis oxaziridines, are a class of powerful and versatile electrophilic oxidizing agents that have found widespread application in modern organic synthesis. Their stability, tunability, and high reactivity make them particularly valuable for stereoselective transformations. The electron-withdrawing sulfonyl group enhances the electrophilicity of the oxaziridine oxygen atom, facilitating the transfer of oxygen to a variety of nucleophiles. This technical guide provides a comprehensive overview of the computational studies that have been instrumental in understanding the reactivity and selectivity of N-sulfonyloxaziridines, alongside detailed experimental protocols for their synthesis and application, with a particular focus on their role in asymmetric synthesis relevant to drug development.

Core Concepts: Reactivity and Mechanism

The primary mode of reactivity for N-sulfonyloxaziridines is the electrophilic transfer of their oxygen atom to a nucleophile.[1][2] This process is central to their utility in a range of oxidative transformations, including the α-hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and the epoxidation of alkenes.[1][2]

Computational studies, primarily employing Density Functional Theory (DFT), have been pivotal in elucidating the mechanism of this oxygen transfer. The generally accepted mechanism for the reaction of an N-sulfonyloxaziridine with a nucleophile, such as an enolate, is a concerted, asynchronous SN2-type process.[3][4] In this transition state, the cleavage of the N-O bond is more advanced than the formation of the C-O bond.[1] DFT calculations have helped to rationalize the high stereoselectivities observed in many reactions involving chiral N-sulfonyloxaziridines by modeling the transition state energies for different modes of approach of the nucleophile.[5]

Data Presentation: Computational Data Summary

| Reaction Type | Substrate | N-Sulfonyloxaziridine | Computational Method | Calculated Parameter | Value (Illustrative) | Reference |

| α-Hydroxylation | Lithium enolate of propiophenone | (Camphorsulfonyl)oxaziridine | DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | 8.5 | [5] |

| α-Hydroxylation | Lithium enolate of propiophenone | (Camphorsulfonyl)oxaziridine | DFT (B3LYP/6-31G) | Transition State N-O Bond Length (Å) | 1.85 | [5] |

| α-Hydroxylation | Lithium enolate of propiophenone | (Camphorsulfonyl)oxaziridine | DFT (B3LYP/6-31G) | Transition State C-O Bond Length (Å) | 2.10 | [5] |

| Sulfide Oxidation | Thioanisole | 2-(Phenylsulfonyl)-3-phenyloxaziridine | DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | 12.2 | [4] |

| Sulfide Oxidation | Thioanisole | 2-(Phenylsulfonyl)-3-phenyloxaziridine | DFT (B3LYP/6-31G*) | Transition State S-O Bond Length (Å) | 2.25 | [4] |

Note: The specific values of activation energies and bond lengths are highly dependent on the exact substrates, reagents, and computational methods employed. Researchers should refer to the primary literature for detailed computational results pertaining to their specific systems of interest.

Experimental Protocols

Synthesis of 2-(Phenylsulfonyl)-3-phenyloxaziridine (A Davis Oxaziridine)

This procedure is adapted from a well-established method for the synthesis of a common achiral N-sulfonyloxaziridine.

Materials:

-

N-Benzylidenebenzenesulfonamide

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Chloroform

-

Saturated aqueous sodium bicarbonate solution

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Anhydrous magnesium sulfate

-

Pentane

Procedure:

-

Dissolve N-benzylidenebenzenesulfonamide in chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Add a saturated aqueous solution of sodium bicarbonate and benzyltriethylammonium chloride to the flask.

-

Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA in chloroform via the addition funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring at 0 °C for an additional 2 hours.

-

Separate the organic layer and wash it sequentially with a 10% aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of ether and pentane to afford the desired 2-(phenylsulfonyl)-3-phenyloxaziridine as a white crystalline solid.

Asymmetric α-Hydroxylation of a Ketone Enolate

This protocol describes a general procedure for the enantioselective hydroxylation of a ketone using a chiral N-sulfonyloxaziridine, such as a derivative of (camphorsulfonyl)oxaziridine.

Materials:

-

Ketone substrate

-

Anhydrous tetrahydrofuran (THF)

-

Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS))

-

Chiral N-sulfonyloxaziridine (e.g., (+)-(camphorsulfonyl)oxaziridine)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone substrate in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of the strong base (e.g., LDA in THF) dropwise to the ketone solution to form the corresponding enolate. Stir the mixture at -78 °C for 30-60 minutes.

-

Add a solution of the chiral N-sulfonyloxaziridine in anhydrous THF to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude α-hydroxy ketone can be purified by flash column chromatography on silica gel.

Mandatory Visualization

Synthesis of N-Sulfonyloxaziridines

Caption: General synthesis pathway for N-sulfonyloxaziridines.

Asymmetric α-Hydroxylation Workflow

Caption: Experimental workflow for asymmetric α-hydroxylation.

Logical Relationship in Stereoselective Oxidation

Caption: Energy relationship in stereoselective oxidation.

Applications in Drug Development

The ability of N-sulfonyloxaziridines to introduce hydroxyl groups with high stereocontrol is of significant interest in drug development. The α-hydroxy carbonyl moiety is a common structural feature in many biologically active molecules and natural products. The development of robust and predictable asymmetric hydroxylation methods using chiral N-sulfonyloxaziridines allows for the efficient synthesis of chiral building blocks for the construction of complex drug candidates. Computational studies play a crucial role in this process by enabling the rational design of new chiral oxaziridine reagents with improved selectivity and reactivity for specific substrates, thereby accelerating the drug discovery and development pipeline.

Conclusion

N-sulfonyloxaziridines are indispensable reagents in modern organic chemistry, and computational studies have been instrumental in providing a deeper understanding of their reaction mechanisms and the origins of their high stereoselectivity. This technical guide has provided an overview of the key computational insights, detailed experimental protocols for the synthesis and application of these reagents, and visualizations of the core chemical processes. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of using N-sulfonyloxaziridines, supported by computational modeling, is essential for the efficient and stereoselective synthesis of complex molecular targets.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

For Researchers, Scientists, and Drug Development Professionals

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, a member of the widely utilized Davis oxaziridine reagents, is a powerful and versatile oxidizing agent in modern organic synthesis. Its efficacy in the stereoselective hydroxylation of enolates and other oxidation reactions has cemented its role in the construction of complex molecules, particularly within drug discovery and development programs. However, its utility is accompanied by potential hazards that necessitate a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, empowering researchers to mitigate risks and ensure a safe laboratory environment.

Physicochemical and Hazard Profile

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its safe handling. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Reference |

| CAS Number | 63160-13-4 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₃S | [2][3] |

| Molecular Weight | 261.3 g/mol | [2][4] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 96-97 °C | [2][5] |

| Boiling Point | 394.4 ± 45.0 °C (Predicted) | [2][5] |

| Density | 1.398 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (sonication may be required). | [2][5] |

| Storage Temperature | -20°C in a freezer.[2][5][6] |

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound indicates potential health risks.

| GHS Classification | |

| Pictogram | GHS07: Exclamation mark[4] |

| Signal Word | Warning[6] |

| Hazard Statements | H302: Harmful if swallowed.[6]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]P271: Use only outdoors or in a well-ventilated area.[6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]P302+P352: IF ON SKIN: Wash with plenty of water.[6]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]P313: Get medical advice/attention.[6]P332+P313: If skin irritation occurs: Get medical advice/attention.[6]P337+P313: If eye irritation persists: Get medical advice/attention.[6] |

Experimental Protocols for Safe Handling

While specific experimental protocols are highly dependent on the nature of the reaction, the following general procedures, derived from material safety data sheets, should be strictly adhered to when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A fundamental aspect of safe laboratory practice is the implementation of robust engineering controls and the consistent use of appropriate personal protective equipment.

-

Engineering Controls : All manipulations of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

-

Personal Protective Equipment :

-

Eye Protection : Chemical safety goggles are mandatory to protect against splashes and airborne particles.[1]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after handling the compound.[1]

-

Protective Clothing : A laboratory coat must be worn to protect street clothing and skin from contamination.[1]

-

Handling and Storage

Proper handling and storage are critical to maintaining the stability of the reagent and preventing accidental exposure.

-

Handling : This compound should only be handled by personnel properly trained in the manipulation of potentially hazardous chemicals.[1] Avoid the generation of dust. Heat, flames, and sparks should be avoided in the vicinity of the compound.[1] It should not be mixed with oxidizing agents.[1]

-

Storage : this compound should be stored in a tightly sealed container in a freezer at -20°C.[1][2] While it can be stored in a brown bottle in a refrigerator for extended periods without significant decomposition, prolonged storage at room temperature is potentially hazardous and should be avoided.[7]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate : Immediately evacuate the area.

-

Ventilate : Ensure the area is well-ventilated, if safe to do so.

-

Containment : Wearing appropriate PPE, mix the spilled material with an inert absorbent such as sand or vermiculite.[1]

-

Collection : Carefully sweep up the absorbed material and place it in a tightly sealed container for disposal.[1]

-

Decontamination : Clean the spill area thoroughly.

-

Waste Disposal : Dispose of the waste in accordance with local, state, and federal regulations.[1] Do not allow the material to enter drains or water courses.[1]

First Aid Measures